7-bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

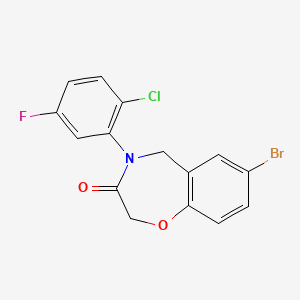

7-Bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. The compound features a bromine atom at position 7, a 2-chloro-5-fluorophenyl substituent at position 4, and partial saturation at positions 4 and 5 (Figure 1). The electron-withdrawing halogen substituents (Br, Cl, F) influence electronic density, solubility, and binding interactions, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

7-bromo-4-(2-chloro-5-fluorophenyl)-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClFNO2/c16-10-1-4-14-9(5-10)7-19(15(20)8-21-14)13-6-11(18)2-3-12(13)17/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWCQJYIRCAVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OCC(=O)N1C3=C(C=CC(=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.

Introduction of Halogen Substituents: The bromine, chlorine, and fluorine atoms can be introduced through halogenation reactions using reagents like N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and Selectfluor, respectively.

Final Cyclization and Purification: The final product is obtained through cyclization and purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

“7-bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for treating diseases due to its unique chemical structure.

Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of “7-bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations

Key analogues include:

7-Bromo-4-(pyridin-2-yl)-3,4-dihydro-2H-benzo(b)(1,4)oxazine (): Replaces the 2-chloro-5-fluorophenyl group with a pyridin-2-yl substituent.

7-Bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (): Substitutes the aryl group with a 4-chlorobenzyl chain, increasing lipophilicity and altering steric interactions.

| Compound | Substituent at Position 4 | Key Features |

|---|---|---|

| Target Compound | 2-Chloro-5-fluorophenyl | Halogenated aryl; EWG effects, moderate lipophilicity |

| 7-Bromo-4-(pyridin-2-yl)-3,4-dihydro-2H-benzo(b)(1,4)oxazine | Pyridin-2-yl | Heteroaromatic; hydrogen-bond donor/acceptor |

| 7-Bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | 4-Chlorobenzyl | Alkyl chain; increased hydrophobicity |

Molecular Geometry and Conformation

Crystallographic tools like SHELX and ORTEP for Windows () reveal that:

- The target compound ’s 2-chloro-5-fluorophenyl group adopts a dihedral angle optimized for π-π stacking in hydrophobic pockets.

- The pyridin-2-yl analogue () exhibits a planar conformation, favoring interactions with polar residues.

- The 4-chlorobenzyl derivative () has a flexible benzyl chain, enabling adaptive binding but reducing target specificity.

Physicochemical Properties

- Lipophilicity (LogP) : The target compound’s LogP is intermediate (estimated ~3.5) due to balanced halogenated aryl hydrophobicity. The pyridin-2-yl analogue is less lipophilic (LogP ~2.8), while the 4-chlorobenzyl derivative is more lipophilic (LogP ~4.2).

- Solubility : Fluorine and chlorine in the target compound improve aqueous solubility slightly compared to the benzyl analogue.

Biological Activity

7-Bromo-4-(2-chloro-5-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 349.154 g/mol. The structure features a benzoxazepine core, which is known for various biological activities.

Research indicates that compounds in the benzoxazepine class often interact with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and serotonin. The specific interactions of this compound with these systems are critical for understanding its pharmacological effects.

Potential Mechanisms:

- GABA Receptor Modulation : The compound may enhance GABAergic transmission, which could lead to anxiolytic or sedative effects.

- Serotonin Receptor Interaction : Modulation of serotonin receptors may contribute to antidepressant or anxiolytic properties.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its effects on the central nervous system (CNS).

Case Studies and Research Findings:

- Antidepressant Activity : In preclinical models, the compound demonstrated significant antidepressant-like effects in rodent models of depression. These effects were assessed using the forced swim test and tail suspension test, where treated animals exhibited reduced immobility times compared to controls.

- Anxiolytic Effects : Studies have shown that administration of the compound leads to decreased anxiety-like behavior in elevated plus maze tests. This suggests potential use in treating anxiety disorders.

- Neuroprotective Properties : Preliminary findings indicate that this compound may exert neuroprotective effects against oxidative stress-induced neuronal damage.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are recommended for constructing the 1,4-benzoxazepin-3(2H)-one core in this compound?

Answer:

The synthesis of the 1,4-benzoxazepin-3(2H)-one scaffold typically involves cyclization reactions between substituted phenols and amino alcohols. Key steps include:

- Nucleophilic substitution at the halogenated positions (e.g., bromine at C7) to introduce functional groups.

- Ring-closing reactions using coupling agents like EDCI/HOBt to form the oxazepine ring.

- Solvent-dependent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while protic solvents may favor side reactions .

For halogenated derivatives, metal-free cascade reactions (e.g., t-BuOK-catalyzed) are advantageous to avoid transition-metal contamination in final products .

Advanced: How can molecular docking studies be applied to predict the binding affinity of this compound to viral proteases (e.g., NS2B/NS3)?

Answer:

Molecular docking requires:

- Protein preparation : Retrieve the NS2B/NS3 protease structure (PDB ID: e.g., 2FOM) and optimize protonation states using tools like Schrödinger’s Protein Preparation Wizard.

- Ligand parameterization : Generate 3D conformers of the compound and assign charges (e.g., using OPLS4 force field).

- Binding mode analysis : Identify critical interactions (e.g., hydrogen bonds with catalytic triad residues His51/Asp75/Ser135, halogen-π interactions with Phe130).

Recent studies on benzoxazepinone analogs show competitive inhibition (IC50 ~3–5 μM) via binding to the protease active site, validated by MD simulations .

Basic: What analytical techniques are essential for characterizing the stereochemistry of this compound?

Answer:

- X-ray crystallography : Resolves absolute configuration and confirms ring puckering in the benzoxazepinone core.

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:IPA mobile phases.

- NMR spectroscopy : - and -NMR detect diastereotopic protons and fluorine environments, while NOESY reveals spatial proximity of substituents .

Advanced: How do structural modifications (e.g., halogen substitution) influence the compound’s pharmacokinetic properties?

Answer:

- Bromine at C7 : Enhances lipophilicity (clogP +0.5), improving membrane permeability but potentially reducing aqueous solubility.

- Chloro-fluorophenyl group : Meta-fluorine increases metabolic stability by resisting CYP450 oxidation, while para-chlorine enhances target affinity via hydrophobic interactions.

- SAR studies : Replace bromine with electron-withdrawing groups (e.g., CF) to optimize bioavailability and reduce off-target effects .

Basic: What functional group transformations are feasible in this compound for derivatization?

Answer:

- Bromine displacement : Suzuki coupling with aryl boronic acids to introduce biaryl motifs.

- Ketone reduction : NaBH selectively reduces the 3(2H)-one carbonyl to a hydroxyl group.

- Oxazepine ring functionalization : Mitsunobu reactions with alcohols to modify the nitrogen environment .

Advanced: What in vivo models are suitable for evaluating the neuropharmacological potential of this compound?

Answer:

- Rodent models : Tail-flick test (acute pain) and forced swim test (depression-like behavior) assess CNS activity.

- PK/PD studies : Measure brain-to-plasma ratio via LC-MS/MS to confirm blood-brain barrier penetration.

- Metabolite profiling : Identify phase I/II metabolites (e.g., glucuronidation at the hydroxyl group) using hepatocyte microsomes .

Basic: How can stability studies (e.g., photodegradation) be designed for this compound?

Answer:

- Forced degradation : Expose to UV light (ICH Q1B guidelines) in methanol/water (1:1) and monitor via HPLC.

- Degradation products : Likely include debromination (loss of Br at C7) and oxidation of the oxazepine ring to a lactam .

Advanced: What computational methods predict the compound’s potential off-target effects (e.g., kinase inhibition)?

Answer:

- Phylogenetic analysis : Compare the compound’s binding motifs with kinases (e.g., MAPK, EGFR) using tools like SwissTargetPrediction.

- Deep learning models : Predict toxicity endpoints (e.g., hERG inhibition) via platforms like admetSAR.

- Proteome-wide docking : Screen against the human proteome to identify high-risk off-targets .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

- Purification : Recrystallization from EtOAc/hexane is critical to remove regioisomers.

- Halogen handling : Bromine/chlorine residues require quenching with NaSO to meet ICH Q3C limits.

- Yield optimization : Replace column chromatography with flash distillation for cost-effective scale-up .

Advanced: How can cryo-EM be utilized to study the compound’s interaction with G-protein-coupled receptors (GPCRs)?

Answer:

- Receptor stabilization : Embed the GPCR in nanodiscs or amphipols to maintain native conformation.

- Ligand-bound complex freezing : Rapid plunge-freezing in liquid ethane preserves transient binding states.

- 3D reconstruction : Resolve ligand-induced conformational changes (e.g., β-arrestin recruitment) at 2.5–3.0 Å resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.